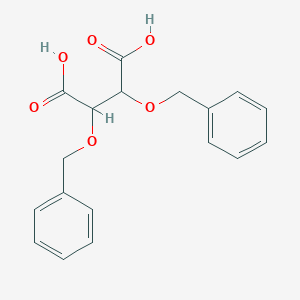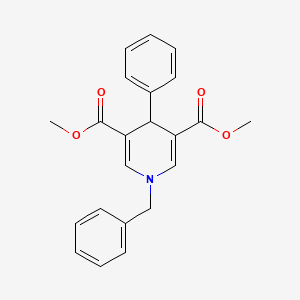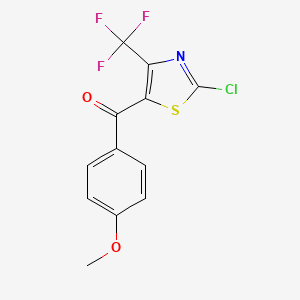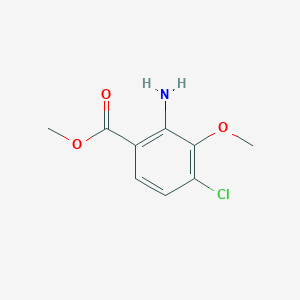![molecular formula C14H13Cl2NO2S B12454877 2,5-dichloro-N-[(1R)-1-phenylethyl]benzenesulfonamide CAS No. 487034-61-7](/img/structure/B12454877.png)
2,5-dichloro-N-[(1R)-1-phenylethyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-dichloro-N-[(1R)-1-phenylethyl]benzenesulfonamide is an organic compound belonging to the class of benzenesulfonamides This compound is characterized by the presence of two chlorine atoms at the 2 and 5 positions on the benzene ring, and a sulfonamide group attached to a phenylethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-[(1R)-1-phenylethyl]benzenesulfonamide typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with (1R)-1-phenylethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-[(1R)-1-phenylethyl]benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The sulfonamide group can participate in oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of strong acids or bases, leading to the cleavage of the sulfonamide bond.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.
Major Products Formed
Substitution Reactions: Products with different substituents on the benzene ring.
Oxidation and Reduction Reactions: Products with altered oxidation states of the sulfonamide group.
Hydrolysis: Products include the corresponding amine and sulfonic acid derivatives.
Scientific Research Applications
2,5-dichloro-N-[(1R)-1-phenylethyl]benzenesulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-[(1R)-1-phenylethyl]benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The compound may also interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,5-dichloro-N-(3,4-dimethylphenyl)benzenesulfonamide
- 2,5-dichloro-N-(1-phenylethyl)benzenesulfonamide
Comparison
Compared to similar compounds, 2,5-dichloro-N-[(1R)-1-phenylethyl]benzenesulfonamide is unique due to its specific substitution pattern and the presence of the (1R)-1-phenylethyl group. This structural uniqueness can lead to different chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
487034-61-7 |
|---|---|
Molecular Formula |
C14H13Cl2NO2S |
Molecular Weight |
330.2 g/mol |
IUPAC Name |
2,5-dichloro-N-[(1R)-1-phenylethyl]benzenesulfonamide |
InChI |
InChI=1S/C14H13Cl2NO2S/c1-10(11-5-3-2-4-6-11)17-20(18,19)14-9-12(15)7-8-13(14)16/h2-10,17H,1H3/t10-/m1/s1 |
InChI Key |
CISITBRPEMDNKG-SNVBAGLBSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
Canonical SMILES |
CC(C1=CC=CC=C1)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[({[3-(Butan-2-yloxy)phenyl]carbonyl}carbamothioyl)amino]-4-methylbenzoic acid](/img/structure/B12454809.png)


![N-(2,5-dimethylphenyl)-4-{2-[(naphthalen-1-yloxy)acetyl]hydrazinyl}-4-oxobutanamide](/img/structure/B12454814.png)
![N-[4,6-diphenyl-2-(phenylcarbonyl)thieno[2,3-b]pyridin-3-yl]acetamide](/img/structure/B12454822.png)
![N'-[(4-bromophenoxy)acetyl]-3-chloro-1-benzothiophene-2-carbohydrazide](/img/structure/B12454826.png)
![{[5-(4-Nitrophenyl)furan-2-yl]methylidene}propanedioic acid](/img/structure/B12454831.png)


![N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide](/img/structure/B12454835.png)



![4-[[2-(4-Ethylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B12454858.png)
